1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that combines a piperidine ring with a triazole ring, both of which are significant in medicinal chemistry The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the piperidine moiety. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The piperidine ring can be introduced through various methods, including nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition reaction and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The piperidine ring can interact with various biological targets, while the triazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine-3-carboxylic acid: Similar in structure but lacks the triazole ring.
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar but with a different substitution pattern on the piperidine ring.
1-(1-Methylpiperidin-3-yl)-1H-1,2,4-triazole-4-carboxylic acid: Similar but with a different triazole ring.
Uniqueness
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of the piperidine and triazole rings, which can confer unique properties such as enhanced binding affinity and specificity in biological systems. This makes it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(1-methylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
UABAAXDHUYFFGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.